molecular formula C24H21N3O6S2 B6493998 4-oxo-6-{[(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyran-3-yl 2-ethoxynaphthalene-1-carboxylate CAS No. 896006-79-4

4-oxo-6-{[(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyran-3-yl 2-ethoxynaphthalene-1-carboxylate

Cat. No.: B6493998
CAS No.: 896006-79-4
M. Wt: 511.6 g/mol
InChI Key: YFQYCYJVHQNNJX-UHFFFAOYSA-N
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Description

The compound 4-oxo-6-{[(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyran-3-yl 2-ethoxynaphthalene-1-carboxylate is a structurally complex molecule featuring a 4H-pyran-3-yl core substituted with a thiadiazole sulfanyl methyl group and a 2-ethoxynaphthalene carboxylate ester. The 2-ethoxynaphthalene group enhances lipophilicity, which may influence bioavailability and binding interactions. This compound’s synthesis likely involves multi-step reactions, including thioether bond formation between the pyran and thiadiazole units, followed by esterification with the naphthalene derivative, as seen in analogous protocols .

Properties

IUPAC Name

[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 2-ethoxynaphthalene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O6S2/c1-3-20(29)25-23-26-27-24(35-23)34-13-15-11-17(28)19(12-32-15)33-22(30)21-16-8-6-5-7-14(16)9-10-18(21)31-4-2/h5-12H,3-4,13H2,1-2H3,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQYCYJVHQNNJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC4=CC=CC=C43)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Similarities and Differences

The compound’s structural analogs can be categorized based on core heterocyclic rings and substituents:

Compound (Source) Core Structure Key Substituents Functional Groups with Biological Relevance
Target Compound 4H-pyran-3-yl 5-Propanamido-1,3,4-thiadiazole sulfanyl, 2-ethoxynaphthalene Thioether, ester, amide, ethoxy
Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate () Thiazolo-pyrimidine Dichlorophenyl, methylidene, ester Ester, pyrazole, halogenated aryl
Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate () 4H-pyran Amino-pyrazole, cyano, phenyl Cyano, amino, ester
4-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carbohydrazide () Tetrahydropyrimidine Fluorophenyl, hydrazide Hydrazide, fluorinated aryl

Key Observations :

  • The 2-ethoxynaphthalene substituent provides greater aromatic surface area compared to phenyl or fluorophenyl groups in analogs, which may improve lipophilicity and π-π stacking interactions .
  • Unlike hydrazide or cyano-functionalized derivatives (), the target’s propanamido-thiadiazole group introduces a secondary amide, which could modulate solubility and metabolic stability.
Physicochemical Properties
  • Lipophilicity : The 2-ethoxynaphthalene group in the target compound likely increases logP compared to phenyl or pyrazole-substituted analogs (e.g., ). This could enhance membrane permeability but reduce aqueous solubility.
  • Thermal Stability : Thiadiazole rings are generally thermally stable, but the sulfanyl methyl linkage may be susceptible to oxidative cleavage, a limitation shared with thioether-containing analogs in .

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